

A Technical Guide to 2-Isobutylthiazole: Synonyms, Nomenclature, and Synthesis

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Compound of Interest

Compound Name: 2-Isobutylthiazole

Cat. No.: B093282

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This technical guide provides an in-depth overview of **2-isobutylthiazole**, a heterocyclic compound significant in flavor and fragrance chemistry, as well as a potential building block in medicinal chemistry. This document covers its nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis.

Nomenclature and Synonyms

The compound with the common name **2-isobutylthiazole** is systematically named under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as 2-(2-methylpropyl)-1,3-thiazole[1]. It is a 1,3-thiazole where the hydrogen at the second position is substituted with an isobutyl group[1].

A variety of synonyms are used to refer to this compound in literature and commercial databases. These include:

- 2-Isobutyl-1,3-thiazole[1][2]
- 2-(2-Methylpropyl)thiazole[2]
- Thiazole, 2-isobutyl-[2][3]
- Thiazole, 2-(2-methylpropyl)-[3]

- FEMA No. 3134[1]

Physicochemical Properties

2-Isobutylthiazole is a colorless to pale yellow liquid[2] recognized for its characteristic green, tomato-leaf-like aroma[4]. Its properties are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₁₁ NS	[1][3]
Molecular Weight	141.24 g/mol	[1]
IUPAC Name	2-(2-methylpropyl)-1,3-thiazole	[1]
CAS Number	18640-74-9	[3]
Appearance	Colorless to pale yellow liquid	[2][4]
Odor	Green, tomato leaves, earthy, musty	[4]
Boiling Point	180 °C	[5]
Density	0.995 - 1.004 g/mL at 20 °C	[4]
Refractive Index	1.4910 - 1.4990 at 20 °C	[4]
Solubility	Slightly soluble in water	[4]

Synthesis of 2-Isobutylthiazole: An Experimental Protocol

The synthesis of **2-isobutylthiazole** can be achieved through a multi-step process involving the formation of a mercaptoacetaldehyde dimer, followed by condensation with 3-methylbutyraldehyde and subsequent dehydrogenation. The following is a detailed experimental protocol based on established synthetic routes.

Step 1: Synthesis of Mercaptoacetaldehyde Dimer

This initial step involves the sulfo-reaction of sodium hydrosulfide with an acid to generate the key intermediate.

Materials:

- Sodium hydrosulfide (NaSH)
- Acetic acid
- Reaction flask with stirrer and thermometer
- Ice bath

Procedure:

- In a reaction flask equipped with a stirrer and a thermometer, add sodium hydrosulfide.
- Cool the reaction flask to 0 °C using an ice bath.
- Slowly add acetic acid to the cooled sodium hydrosulfide over a period of 45 minutes, ensuring the temperature is maintained at 0 °C.
- After the addition is complete, allow the reaction to proceed to completion with continuous stirring.
- Upon completion, the mercaptoacetaldehyde dimer is obtained and can be carried forward to the next step.

Step 2: Condensation to form 2-Isobutyl-2,5-dihydrothiazole

This step involves the condensation of the mercaptoacetaldehyde dimer with 3-methylbutyraldehyde.

Materials:

- Mercaptoacetaldehyde dimer (from Step 1)

- 3-Methylbutyraldehyde (isovaleraldehyde)
- Anhydrous sodium sulfate
- Ammonia gas
- Reaction vessel

Procedure:

- In a suitable reaction vessel, combine the mercaptoacetaldehyde dimer, 3-methylbutyraldehyde, and anhydrous sodium sulfate.
- Introduce ammonia gas into the reaction mixture.
- Allow the condensation reaction to proceed, which results in the formation of 2-isobutyl-2,5-dihydrothiazole.

Step 3: Dehydrogenation to 2-Isobutylthiazole

The final step is the dehydrogenation of the dihydrothiazole intermediate to yield the aromatic **2-isobutylthiazole**.

Materials:

- 2-Isobutyl-2,5-dihydrothiazole (from Step 2)
- Benzoquinone
- Solvent (e.g., toluene)
- Distillation apparatus

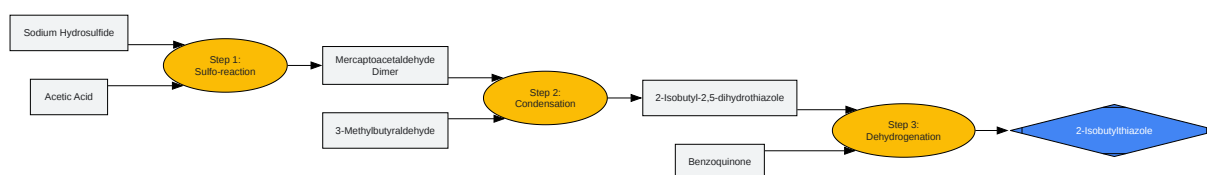
Procedure:

- Dissolve the 2-isobutyl-2,5-dihydrothiazole in a suitable solvent such as toluene.
- Add benzoquinone to the solution to act as a dehydrogenating agent.

- Heat the reaction mixture to reflux and monitor the reaction progress until the starting material is consumed.
- After the reaction is complete, cool the mixture to room temperature.
- Purify the crude product by distillation under reduced pressure to obtain pure **2-isobutylthiazole**.

Visualizing the Synthesis Pathway

The logical flow of the synthesis of **2-isobutylthiazole** is depicted in the following diagram, illustrating the progression from starting materials to the final product.



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Caption: Synthetic pathway of **2-Isobutylthiazole**.

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